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Cat. No.: B564258

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension
and angina.[1][2][3] Dehydro Amlodipine is a known impurity and a primary degradation product
of Amlodipine, which can form under various stress conditions such as exposure to acidic,
alkaline, oxidative, and photolytic environments.[4] The presence of impurities in a drug product
can impact its safety and efficacy. Therefore, a robust analytical method for the quantification of
Dehydro Amlodipine Oxalate in tablet formulations is crucial for quality control and stability
studies.

This document provides a detailed protocol for the quantification of Dehydro Amlodipine
Oxalate in tablets using a stability-indicating High-Performance Liquid Chromatography
(HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the
reliable determination of this impurity.

Dehydro Amlodipine Oxalate is a salt of Dehydro Amlodipine, an oxidized form of Amlodipine
where the dihydropyridine ring has been converted to a pyridine ring.[4] Its presence in
Amlodipine tablets above acceptable limits can be an indicator of product degradation.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
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Areversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the
quantification of Dehydro Amlodipine Oxalate. This technique offers high resolution and
sensitivity, making it suitable for separating and quantifying impurities in pharmaceutical
dosage forms.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and
quantification of Dehydro Amlodipine Oxalate. These parameters are based on established
methods for Amlodipine and its related substances and may require optimization for specific
tablet formulations.[1][2][5][6][7]

Parameter Recommended Condition

C18 (Octadecylsilyl silica gel), 250 mm x 4.6

Column ] )
mm, 5 um particle size[2][3]
Acetonitrile: Methanol: 0.05M Potassium

) Dihydrogen Orthophosphate Buffer (pH 3.0

Mobile Phase ) , . S .
adjusted with Orthophosphoric Acid) in a ratio of
15:35:50 (viviv)[1][2][5][6]

Flow Rate 1.0 mL/min[1][2][5][6]

Injection Volume 20 pL

Column Temperature 30°CJ[1]

Detector UV-Visible Spectrophotometer

Detection Wavelength 237 nm[1][5][6]

Run Time Approximately 15 minutes

Rationale for Parameter Selection

e C18 Column: Provides excellent separation for moderately polar to nonpolar compounds like
Amlodipine and its impurities.
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o Mobile Phase: The combination of acetonitrile, methanol, and a phosphate buffer at a
controlled pH ensures good peak shape and resolution. Adjusting the pH to 3.0 helps to
suppress the ionization of acidic and basic analytes, leading to better retention and
symmetrical peaks.[2]

» Detection Wavelength: 237 nm is a common wavelength used for the detection of Amlodipine
and its related compounds, offering good sensitivity.[1][5][6]

Experimental Protocol

This section outlines the step-by-step procedure for the preparation of solutions and the
analysis of tablet samples.

Materials and Reagents

o Dehydro Amlodipine Oxalate Reference Standard

» Amlodipine Besylate Reference Standard

o Acetonitrile (HPLC Grade)

o Methanol (HPLC Grade)

o Potassium Dihydrogen Orthophosphate (Analytical Grade)
o Orthophosphoric Acid (Analytical Grade)

e Water (HPLC Grade)

o Amlodipine Tablets (Sample)

0.45 um Syringe Filters

Preparation of Solutions

3.2.1. Buffer Preparation (0.05M Potassium Dihydrogen Orthophosphate, pH 3.0)

» Weigh 6.8 g of Potassium Dihydrogen Orthophosphate and dissolve it in 1000 mL of HPLC
grade water.
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e Adjust the pH of the solution to 3.0 + 0.05 with Orthophosphoric Acid.

o Filter the buffer solution through a 0.45 pum membrane filter and degas before use.
3.2.2. Mobile Phase Preparation

o Mix Acetonitrile, Methanol, and the prepared Buffer in the ratio of 15:35:50 (v/v/v).
e Degas the mobile phase using sonication or vacuum filtration.

3.2.3. Standard Stock Solution Preparation (Dehydro Amlodipine Oxalate)

o Accurately weigh about 10 mg of Dehydro Amlodipine Oxalate Reference Standard into a
100 mL volumetric flask.

» Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100
png/mL.

e This is the Standard Stock Solution.
3.2.4. Working Standard Solution Preparation

o From the Standard Stock Solution, prepare a series of dilutions with the mobile phase to
cover the expected concentration range of the impurity in the sample. A typical range would
be 0.1 ug/mL to 5 pg/mL.

Sample Preparation

e Weigh and finely powder not fewer than 20 Amlodipine tablets.

o Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Amlodipine and
transfer it to a 100 mL volumetric flask.

o Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure
complete dissolution of the active ingredient and the impurity.

 Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
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« Filter the solution through a 0.45 pum syringe filter, discarding the first few mL of the filtrate.[1]
This is the Sample Solution.

Chromatographic Analysis

o Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

* Inject 20 pL of the blank (mobile phase), followed by the Working Standard Solutions and the
Sample Solution.

e Record the chromatograms and measure the peak areas.

Data Analysis and Calculations

The concentration of Dehydro Amlodipine Oxalate in the tablet sample is calculated using the
external standard method.

Calculation:

Where:

Area_Sample: Peak area of Dehydro Amlodipine Oxalate in the Sample Solution.

Area_Standard: Peak area of Dehydro Amlodipine Oxalate in the Working Standard
Solution.

Conc_Standard: Concentration of Dehydro Amlodipine Oxalate in the Working Standard
Solution (pug/mL).

Conc_Sample: Nominal concentration of Amlodipine in the Sample Solution (ug/mL).

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability
for its intended purpose. The following validation parameters should be assessed:
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Validation Parameter

Description

Acceptance Criteria

The ability to assess the
analyte unequivocally in the

presence of components that

The peak for Dehydro
Amlodipine Oxalate should be
well-resolved from the

Amlodipine peak and any other

Specificity may be expected to be ) N )
) - impurities. Peak purity should
present, such as impurities, _ _
) be confirmed using a
degradants, and matrix _
photodiode array (PDA)
components.
detector.

The ability to obtain test results A linear relationship between

that are directly proportional to ~ concentration and peak area
Linearity the concentration of the should be established. The

analyte within a given range.[1]  correlation coefficient (r?)

[5] should be = 0.999.[1]

The closeness of the test

results obtained by the method

o The mean recovery should be
Accuracy to the true value. This is often o
) within 98.0% to 102.0%.

assessed by recovery studies.

[1]5]

The degree of agreement

among individual test results

when the method is applied

repeatedly to multiple ] o

_ The relative standard deviation
o samplings of a homogeneous

Precision (%RSD) should be not more

sample. This includes
repeatability (intra-day
precision) and intermediate
precision (inter-day precision).

[1]5]

than 2.0%.

Limit of Detection (LOD)

The lowest amount of analyte
in a sample that can be
detected but not necessarily

quantitated as an exact value.

Typically determined based on
the signal-to-noise ratio (e.g.,
3:1).
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The lowest amount of analyte
in a sample that can be

Limit of Quantification (LOQ) quantitatively determined with
suitable precision and

accuracy.

Typically determined based on
the signal-to-noise ratio (e.qg.,
10:1).

A measure of its capacity to

remain unaffected by small,
Robustness ] o ]

but deliberate variations in

method parameters.

The method should show no
significant changes in results
with minor variations in
parameters like mobile phase
composition, pH, flow rate, and

column temperature.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Dehydro

Amlodipine Oxalate in tablets.
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Caption: Workflow for HPLC analysis of Dehydro Amlodipine Oxalate.
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Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of
Dehydro Amlodipine Oxalate in Amlodipine tablets. Adherence to the detailed protocol and
proper method validation will ensure accurate and precise results, which are essential for
maintaining the quality and safety of the pharmaceutical product. This application note serves
as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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